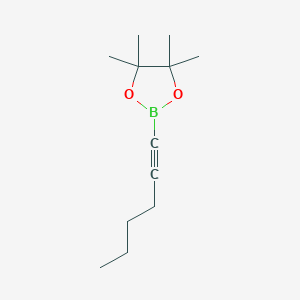

![molecular formula C11H16O3 B1353646 Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate CAS No. 94994-25-9](/img/structure/B1353646.png)

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

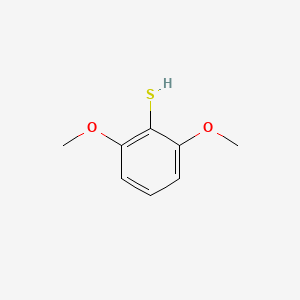

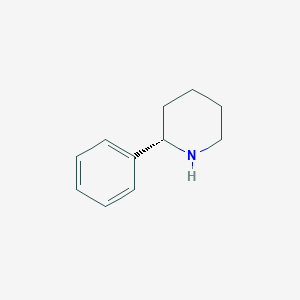

“Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate” is a chemical compound with the CAS Number: 94994-25-9 . It has a molecular weight of 196.25 . The IUPAC name for this compound is methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate” is 1S/C11H16O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h8H,2-7H2,1H3 .Physical And Chemical Properties Analysis

“Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate” is a solid or liquid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20C .Aplicaciones Científicas De Investigación

Catalysis and Synthetic Utility

- Michael Addition Catalysis : A study highlights the use of a dabco-based basic ionic liquid for catalyzing Michael addition, a critical reaction in organic synthesis. This method showcases a convenient and efficient approach, with high yields and the ability to recycle the catalyst multiple times without significant loss of activity (Keithellakpam & Laitonjam, 2014).

- Decarboxylative Acylation : Research demonstrates that 1,4-Diazabicyclo[2.2.2]octane (DABCO) is effective for decarboxylative acylation, a valuable reaction for producing α-keto and α,β-unsaturated amides or esters. This process occurs smoothly without the need for metal catalysts, highlighting its efficiency and utility in synthesizing diverse carbonyl compounds (Zhang et al., 2017).

Transport Mechanisms

- Amino Acid Transport Studies : Another significant application involves comparing 3-aminobicyclo[3.2.1]octane-3-carboxylic acids with a known compound for specificity to the Na+-independent membrane transport system L. This research is crucial for understanding cellular uptake mechanisms and the inhibitory action on the cellular uptake of specific amino acids (Christensen et al., 1983).

Safety And Hazards

The compound has been classified under GHS07. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSYWHCOJRHWRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC(CC1)(CC2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454256 |

Source

|

| Record name | Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | |

CAS RN |

94994-25-9 |

Source

|

| Record name | Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate](/img/structure/B1353598.png)